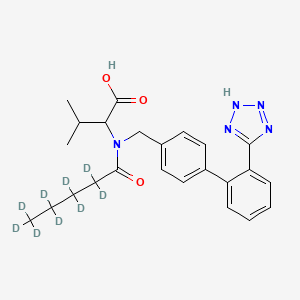

(Rac)-Valsartan-d9

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C24H29N5O3 |

|---|---|

Molecular Weight |

444.6 g/mol |

IUPAC Name |

3-methyl-2-[2,2,3,3,4,4,5,5,5-nonadeuteriopentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid |

InChI |

InChI=1S/C24H29N5O3/c1-4-5-10-21(30)29(22(16(2)3)24(31)32)15-17-11-13-18(14-12-17)19-8-6-7-9-20(19)23-25-27-28-26-23/h6-9,11-14,16,22H,4-5,10,15H2,1-3H3,(H,31,32)(H,25,26,27,28)/i1D3,4D2,5D2,10D2 |

InChI Key |

ACWBQPMHZXGDFX-XRIWPMIOSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(C(C)C)C(=O)O |

Canonical SMILES |

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(C(C)C)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Isotopic Labeling of (Rac)-Valsartan-d9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (Rac)-Valsartan-d9, a deuterated internal standard crucial for pharmacokinetic and metabolic studies of the widely used antihypertensive drug, Valsartan. This document details the synthetic pathway, isotopic labeling strategy, experimental protocols, and analytical characterization.

Introduction

This compound is a stable isotope-labeled version of Valsartan, an angiotensin II receptor blocker (ARB). The incorporation of nine deuterium atoms onto the pentanoyl moiety allows for its use as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to improve the accuracy and precision of Valsartan quantification in biological matrices.[1] The racemic designation indicates a mixture of the (S)- and (R)-enantiomers, although the synthesis typically starts from the L-valine (S-enantiomer) precursor.

Synthetic Strategy and Isotopic Labeling

The synthesis of this compound follows a convergent synthetic route analogous to the synthesis of non-labeled Valsartan. The key isotopic labeling step involves the acylation of a valsartan precursor with a deuterated acylating agent.

The primary strategy for introducing the nine deuterium atoms is the use of Valeryl-d9 chloride (Pentanoyl-d9 chloride) as the acylating agent. This ensures the stable incorporation of the deuterium labels into the pentanoyl side chain of the final molecule.

The overall synthetic pathway can be broken down into three main stages:

-

Synthesis of the core intermediate: Preparation of N-[(2'-cyanobiphenyl-4-yl)methyl]-L-valine methyl ester.

-

Isotopic Labeling: Acylation of the intermediate with Valeryl-d9 chloride.

-

Final Steps: Tetrazole formation (if starting from the cyano intermediate) and hydrolysis of the methyl ester to yield the final product.

Experimental Protocols

The following protocols are based on established synthetic methods for Valsartan and have been adapted for the synthesis of its deuterated analog.

Synthesis of N-[(2'-cyanobiphenyl-4-yl)methyl]-L-valine methyl ester

This intermediate is a key building block for the synthesis of Valsartan. It is typically prepared by the N-alkylation of L-valine methyl ester with 4-bromomethyl-2'-cyanobiphenyl.

Materials:

-

L-valine methyl ester hydrochloride

-

4-bromomethyl-2'-cyanobiphenyl

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Brine

Procedure:

-

To a solution of L-valine methyl ester hydrochloride in DMF, add potassium carbonate to neutralize the hydrochloride and provide a basic medium.

-

Add 4-bromomethyl-2'-cyanobiphenyl to the mixture.

-

Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-[(2'-cyanobiphenyl-4-yl)methyl]-L-valine methyl ester.

-

The crude product can be purified by column chromatography on silica gel.

Isotopic Labeling: Synthesis of Methyl N-(pentanoyl-d9)-N-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-L-valinate

This step introduces the deuterium-labeled acyl group.

Materials:

-

N-[(2'-cyanobiphenyl-4-yl)methyl]-L-valine methyl ester (or the corresponding tetrazole intermediate)

-

Valeryl-d9 chloride

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or Toluene

-

Water

-

Brine

Procedure:

-

Dissolve N-[(2'-cyanobiphenyl-4-yl)methyl]-L-valine methyl ester in dichloromethane.

-

Add triethylamine or diisopropylethylamine to the solution to act as a base.

-

Cool the reaction mixture in an ice bath and slowly add Valeryl-d9 chloride.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

The resulting intermediate is N-pentanoyl-d9-N-((2'-cyanobiphenyl-4-yl)-methyl)-L-valine methyl ester.

Tetrazole Formation and Hydrolysis

The final steps involve the formation of the tetrazole ring from the cyano group and the hydrolysis of the methyl ester.

Materials:

-

N-pentanoyl-d9-N-((2'-cyanobiphenyl-4-yl)-methyl)-L-valine methyl ester

-

Sodium azide (NaN₃)

-

Triethylamine hydrochloride or Tributyltin chloride

-

Toluene or DMF

-

Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

-

Methanol

-

Water

-

Hydrochloric acid (HCl)

-

Ethyl acetate

Procedure (Tetrazole Formation):

-

Dissolve the cyano intermediate in toluene or DMF.

-

Add sodium azide and a catalyst such as triethylamine hydrochloride or tributyltin chloride.

-

Heat the reaction mixture under reflux for several hours until the reaction is complete.

-

After cooling, the reaction is worked up by acidification and extraction to yield the methyl ester of Valsartan-d9.

Procedure (Hydrolysis):

-

Dissolve the methyl ester of Valsartan-d9 in a mixture of methanol and water.

-

Add a solution of sodium hydroxide or lithium hydroxide.

-

Stir the mixture at room temperature until the hydrolysis is complete.

-

Remove the methanol under reduced pressure.

-

Acidify the aqueous solution with hydrochloric acid to a pH of approximately 2-3, which will precipitate the this compound.

-

The precipitate can be collected by filtration and purified by recrystallization from a suitable solvent system such as ethyl acetate/heptane.

Data Presentation

Isotopic Purity

The isotopic purity of this compound is a critical parameter. High-resolution mass spectrometry is the primary technique used to determine the isotopic distribution. An isotopic enrichment of ≥98% is typically required for its use as an internal standard.[1]

| Isotopic Species | Abundance (%) |

| d9 | Typically the major component |

| d8 | Present in smaller amounts |

| d7 | Present in smaller amounts |

| d0 (unlabeled) | Should be minimal |

Note: The exact distribution can vary between batches and suppliers.

Characterization Data

The structural integrity of the synthesized this compound is confirmed using various analytical techniques.

| Analytical Technique | Expected Observations |

| ¹H NMR | The proton signals corresponding to the pentanoyl group will be absent or significantly reduced in intensity. Other signals should be consistent with the valsartan structure. |

| ¹³C NMR | The carbon signals of the deuterated pentanoyl group may show splitting due to C-D coupling and will have different chemical shifts compared to the non-deuterated compound. |

| High-Resolution Mass Spectrometry (HRMS) | The molecular ion peak will show a mass shift of +9 atomic mass units compared to unlabeled Valsartan (C₂₄H₂₉N₅O₃, MW: 435.52 g/mol ). The observed mass should be approximately 444.58 g/mol for the [M+H]⁺ ion of the d9 species.[2] |

Mandatory Visualizations

Synthetic Pathway of this compound

References

(Rac)-Valsartan-d9: A Technical Guide for Researchers

This technical guide provides an in-depth overview of (Rac)-Valsartan-d9, a deuterated isotopologue of the angiotensin II receptor blocker, Valsartan. This document is intended for researchers, scientists, and drug development professionals, offering comprehensive data on its properties, analytical applications, and the biological pathways it influences.

Core Compound Information

This compound serves as a critical internal standard for the quantitative analysis of Valsartan in biological matrices. Its physical and chemical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 1089736-73-1 | [1] |

| Molecular Formula | C₂₄H₂₀D₉N₅O₃ | |

| Molecular Weight | 444.58 g/mol | |

| Appearance | White Solid | [1] |

| Solubility | Soluble in DMF, DMSO, and Ethanol (30 mg/mL) | [1] |

Experimental Protocols

General Synthesis Approach

The synthesis of this compound involves the preparation of Valsartan with the incorporation of nine deuterium atoms, typically on the pentanoyl moiety. While specific, detailed protocols for the deuteration are proprietary, the general synthesis of Valsartan is well-documented and often involves a key step of N-acylation of a biphenylmethyl valine derivative.

One common synthetic route to the Valsartan backbone involves the coupling of L-valine methyl ester with a biphenyl aldehyde derivative, followed by acylation with valeryl chloride. The tetrazole ring is often formed from a nitrile precursor in a subsequent step. To produce the d9 variant, a deuterated valeryl chloride (valeryl-d9-chloride) would be utilized in the acylation step. This ensures the stable incorporation of the deuterium atoms at a non-exchangeable position in the final molecule.

Quantification of Valsartan in Human Plasma using this compound as an Internal Standard

This protocol outlines a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Valsartan in human plasma.

1. Sample Preparation:

-

To 100 µL of human plasma, add 25 µL of this compound internal standard working solution (concentration will depend on the specific assay requirements).

-

Precipitate the plasma proteins by adding 300 µL of acetonitrile.

-

Vortex the mixture for 1 minute.

-

Centrifuge the samples at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Valsartan: Precursor ion (m/z) -> Product ion (m/z) - Specific ions to be determined based on instrument optimization.

-

This compound: Precursor ion (m/z) -> Product ion (m/z) - Specific ions to be determined based on instrument optimization, accounting for the mass shift due to deuterium.

-

-

3. Quantification:

-

A calibration curve is constructed by plotting the peak area ratio of Valsartan to this compound against the concentration of the calibration standards.

-

The concentration of Valsartan in the unknown samples is then determined from this calibration curve.

Signaling Pathways and Experimental Workflows

Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)

Valsartan is an angiotensin II receptor blocker (ARB) that exerts its antihypertensive effects by selectively inhibiting the binding of angiotensin II to the AT1 receptor. This blockade disrupts the Renin-Angiotensin-Aldosterone System (RAAS), a critical regulator of blood pressure and cardiovascular homeostasis.

Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory action of Valsartan.

Experimental Workflow: Use of this compound as an Internal Standard

The use of a deuterated internal standard like this compound is crucial for accurate quantification in LC-MS/MS analysis. It is added at a known concentration to all samples, including calibration standards and unknown samples, at the beginning of the sample preparation process. This allows it to compensate for variability in extraction efficiency, matrix effects, and instrument response.

Caption: Workflow for quantitative analysis using an internal standard.

References

Methodological & Application

Application Notes and Protocols for (Rac)-Valsartan-d9 as an Internal Standard in LC-MS/MS Analysis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of (Rac)-Valsartan-d9 as an internal standard in the quantitative analysis of valsartan in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like this compound is a gold standard in bioanalytical methods, offering high accuracy and precision by compensating for variability in sample preparation and instrument response.[1][2][3][4]

Introduction to this compound

This compound is a deuterated form of Valsartan, an angiotensin II receptor antagonist used in the treatment of hypertension and heart failure.[5] In this compound, nine hydrogen atoms have been replaced by deuterium atoms.[6][7] This isotopic labeling results in a molecule with a higher molecular weight (approximately 444.57 g/mol ) compared to the unlabeled valsartan (approximately 435.52 g/mol ), allowing for its differentiation by a mass spectrometer.[6] However, its chemical and physical properties are nearly identical to valsartan, making it an ideal internal standard that co-elutes with the analyte and experiences similar matrix effects.[1][2]

Key Properties:

| Property | Value | Reference |

| Molecular Formula | C24H20D9N5O3 | [6][7] |

| Molecular Weight | 444.57 g/mol | [6][8] |

| Deuterium Incorporation | ≥98% | [9] |

| Appearance | White to off-white solid | [9] |

Principle of Internal Standardization with this compound

The fundamental principle of using this compound as an internal standard is to add a known amount of it to all samples, including calibration standards, quality control samples, and unknown samples, prior to sample processing. The internal standard and the analyte (valsartan) are then extracted and analyzed together. The ratio of the analyte's response to the internal standard's response is used for quantification. This ratiometric measurement corrects for potential variations during sample preparation and analysis, such as extraction losses, injection volume inconsistencies, and ion suppression or enhancement in the mass spectrometer.

References

- 1. texilajournal.com [texilajournal.com]

- 2. waters.com [waters.com]

- 3. scispace.com [scispace.com]

- 4. resolvemass.ca [resolvemass.ca]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | Benchchem [benchchem.com]

- 7. veeprho.com [veeprho.com]

- 8. Valsartan-d9 | TargetMol [targetmol.com]

- 9. Valsartan D9 | 1089736-73-1 [chemicalbook.com]

Application Note: Development and Validation of a Stability-Indicating HPLC Method for (Rac)-Valsartan-d9

Introduction

Valsartan is an orally active, potent, and specific angiotensin II receptor antagonist used in the treatment of hypertension and congestive heart failure. (Rac)-Valsartan-d9 is the deuterated racemic form of Valsartan, frequently employed as an internal standard in pharmacokinetic and bioanalytical studies due to its similar chemical properties and distinct mass from the unlabeled drug.[1][2] The development of a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for this compound is crucial for ensuring the quality, purity, and stability of the active pharmaceutical ingredient (API) and its formulated products.

This application note details a validated, stability-indicating reversed-phase HPLC (RP-HPLC) method for the quantification of this compound. The method is demonstrated to be specific, accurate, precise, and linear over a specified concentration range. Furthermore, forced degradation studies were conducted to establish the stability-indicating nature of the method, as per the International Council for Harmonisation (ICH) guidelines.[3][4][5]

Experimental

Instrumentation and Materials

-

HPLC System: A Shimadzu LC 2010C integrated system equipped with a quaternary gradient pump, UV-VIS detector, and autosampler was used.[6] Data acquisition and processing were performed using Millennium 32 software.

-

Analytical Column: A Thermo-hypersil ODS (C18) column (150 mm × 4.6 mm, 5 µm particle size) was employed for chromatographic separation.[6]

-

Reagents and Standards: this compound reference standard was procured from a certified supplier. HPLC grade acetonitrile, methanol, and water were obtained from E-Merck (India) Ltd.[6] Analytical reagent grade glacial acetic acid, sodium dihydrogen orthophosphate, hydrochloric acid, sodium hydroxide, and hydrogen peroxide were used.

Chromatographic Conditions

A simple isocratic elution was found to be effective for the separation. The optimized chromatographic conditions are summarized in the table below.

| Parameter | Condition |

| Mobile Phase | Acetonitrile : Water : Glacial Acetic Acid (50:50:0.1, v/v/v)[4] |

| Column | Thermo-hypersil ODS (C18), 150 mm × 4.6 mm, 5 µm |

| Flow Rate | 1.0 mL/min[6][7] |

| Detection Wavelength | 230 nm[4] |

| Injection Volume | 20 µL |

| Column Temperature | 30°C[4] |

| Run Time | 10 minutes |

Protocols

Preparation of Standard Solutions

A stock solution of this compound (1000 µg/mL) was prepared by accurately weighing 100 mg of the reference standard, transferring it to a 100 mL volumetric flask, dissolving it in the mobile phase, and making up the volume. Working standard solutions were prepared by appropriate dilution of the stock solution with the mobile phase to achieve concentrations in the desired linearity range.

Method Validation Protocol

The developed HPLC method was validated according to ICH guidelines for the following parameters:

-

System Suitability: The system suitability was evaluated by injecting six replicate injections of a standard solution. The acceptance criteria included a relative standard deviation (RSD) of not more than 2.0% for peak area and retention time, a theoretical plate count of not less than 2000, and a tailing factor of not more than 2.0.[6]

-

Specificity: The specificity of the method was assessed by analyzing blank (diluent), placebo, standard, and sample solutions to demonstrate the absence of interference at the retention time of this compound.[7] Forced degradation studies were also performed to show that the analyte peak is well-resolved from any degradation products.

-

Linearity: Linearity was established by analyzing a series of at least five concentrations of this compound over the range of 80-240 µg/mL.[4] The calibration curve was plotted as peak area versus concentration, and the correlation coefficient (r²) was determined.

-

Accuracy: The accuracy of the method was determined by recovery studies at three different concentration levels (e.g., 50%, 100%, and 150% of the target concentration).[7] The percentage recovery was calculated.

-

Precision: The precision of the method was evaluated by determining the repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability was assessed by analyzing six replicate injections of the standard solution on the same day. Intermediate precision was determined by analyzing the same sample on different days with different analysts and/or equipment. The %RSD was calculated for the peak areas.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

-

Robustness: The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as the flow rate, mobile phase composition, and column temperature.[3] The effect of these changes on the system suitability parameters was observed.

Forced Degradation Study Protocol

Forced degradation studies were performed to demonstrate the stability-indicating nature of the method.[3][4] A stock solution of this compound was subjected to the following stress conditions:

-

Acid Hydrolysis: The sample solution was treated with 1 M HCl at 60°C for 6 hours.[3]

-

Base Hydrolysis: The sample solution was treated with 1 M NaOH at 60°C for a specified period.

-

Oxidative Degradation: The sample solution was treated with 3% hydrogen peroxide at room temperature.[7]

-

Thermal Degradation: The solid drug substance was kept in an oven at a specified high temperature.

-

Photolytic Degradation: The sample solution was exposed to UV light.

The stressed samples were then diluted with the mobile phase and analyzed by the developed HPLC method.

Results and Discussion

Method Development and Optimization

Several mobile phase compositions and columns were evaluated to achieve optimal separation with good peak shape and a reasonable run time. A mixture of acetonitrile and water with a small amount of glacial acetic acid provided good peak symmetry and resolution. The detection wavelength of 230 nm was selected as it provided a good response for this compound.[4]

Method Validation Summary

The developed method met all the acceptance criteria for the validation parameters as per ICH guidelines. A summary of the validation results is presented in the following tables.

Table 1: System Suitability Parameters

| Parameter | Result | Acceptance Criteria |

| Retention Time (min) | ~4.6 | - |

| % RSD of Peak Area | < 1.0% | ≤ 2.0% |

| Theoretical Plates | > 3000 | > 2000 |

| Tailing Factor | < 1.5 | ≤ 2.0 |

Table 2: Linearity Data

| Concentration (µg/mL) | Mean Peak Area (n=3) |

| 80 | [Value] |

| 120 | [Value] |

| 160 | [Value] |

| 200 | [Value] |

| 240 | [Value] |

| Correlation Coefficient (r²) | 0.999 |

| Regression Equation | y = mx + c |

Table 3: Accuracy (Recovery) Data

| Spike Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |

| 50% | 80 | [Value] | [Value] |

| 100% | 160 | [Value] | [Value] |

| 150% | 240 | [Value] | [Value] |

| Mean % Recovery | - | - | 98.0 - 102.0% |

Table 4: Precision Data

| Precision | % RSD of Peak Area | Acceptance Criteria |

| Repeatability (Intra-day) | < 1.0% | ≤ 2.0% |

| Intermediate (Inter-day) | < 1.5% | ≤ 2.0% |

Table 5: LOD and LOQ

| Parameter | Result (µg/mL) |

| LOD | [Value] |

| LOQ | [Value] |

Table 6: Robustness Study

| Parameter Varied | % RSD of Peak Area |

| Flow Rate (± 0.1 mL/min) | < 2.0% |

| Mobile Phase Composition (± 2%) | < 2.0% |

| Column Temperature (± 2°C) | < 2.0% |

Forced Degradation Results

The forced degradation studies showed that this compound is susceptible to degradation under acidic and oxidative conditions, while it is relatively stable under basic, thermal, and photolytic conditions.[3] The developed method was able to successfully separate the main peak from the degradation products, demonstrating its stability-indicating capability.

Table 7: Summary of Forced Degradation Studies

| Stress Condition | % Degradation | Observations |

| Acid Hydrolysis (1 M HCl, 60°C, 6h) | ~23%[3] | Degradation peaks observed, well-resolved from the main peak. |

| Base Hydrolysis (1 M NaOH, 60°C) | Minor Degradation | Relatively stable. |

| Oxidative (3% H₂O₂, RT) | ~19%[3] | Significant degradation with resolved degradant peaks. |

| Thermal | Negligible | Stable. |

| Photolytic | Negligible | Stable. |

Visualizations

Caption: Workflow for HPLC Method Development and Validation.

Caption: Interrelationship of HPLC Method Validation Parameters.

Conclusion

A simple, rapid, specific, accurate, and precise stability-indicating RP-HPLC method has been developed and validated for the quantitative analysis of this compound. The method is suitable for routine quality control testing and for stability assessment of this compound in bulk drug and pharmaceutical formulations. The forced degradation studies confirm the stability-indicating nature of the method, making it a reliable tool for purity and stability testing.

References

Application Note: Quantification of Valsartan in Plasma using (Rac)-Valsartan-d9 by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of valsartan in human plasma. The method utilizes (Rac)-Valsartan-d9 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. The protocol employs a straightforward protein precipitation technique for sample preparation, offering a balance of efficiency and effectiveness. This method is well-suited for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring.

Introduction

Valsartan is an angiotensin II receptor blocker (ARB) widely prescribed for the treatment of hypertension and heart failure.[1][2] Accurate measurement of valsartan concentrations in plasma is crucial for pharmacokinetic and bioequivalence studies. This application note provides a detailed protocol for a validated LC-MS/MS method that is both rapid and reliable for the quantification of valsartan in human plasma, using this compound as the internal standard.

Experimental

Materials and Reagents

-

Valsartan (purity ≥99%)

-

This compound (purity ≥99%)[3]

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate

-

Ultrapure water

-

Human plasma (K3EDTA)

Instrumentation

-

Liquid Chromatograph (LC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions

A summary of the liquid chromatography conditions is presented in Table 1.

| Parameter | Condition |

| LC Column | C18 column (e.g., Luna C18(2) 100A, 150 x 4.6 mm, 5 µm)[1] |

| Mobile Phase | Acetonitrile: 5 mM Ammonium Formate (80:20, v/v)[1] |

| Flow Rate | 0.8 mL/min[1] |

| Injection Volume | 3 - 20 µL |

| Column Temperature | 30°C[3] |

| Autosampler Temp | 10°C[3] |

Mass Spectrometric Conditions

The mass spectrometer was operated in negative electrospray ionization (ESI) mode, and analytes were monitored using multiple reaction monitoring (MRM).[3] The specific MRM transitions are detailed in Table 2.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Valsartan | 434.2 | 179.1 |

| This compound | 443.2 | 179.1 |

Note: While some methods use positive ionization[4][5], negative ionization provides excellent sensitivity for valsartan.[3]

Experimental Workflow

The overall experimental workflow from sample receipt to data analysis is depicted in the following diagram.

Protocols

Preparation of Stock and Working Solutions

-

Valsartan Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of valsartan in methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the valsartan stock solution with a mixture of acetonitrile and water (1:1, v/v) to create calibration standards. Prepare a working solution of this compound at a suitable concentration (e.g., 1000 ng/mL) in the same diluent.[1]

Sample Preparation: Protein Precipitation

-

Pipette 300 µL of plasma sample into a microcentrifuge tube.

-

Add 50 µL of the this compound internal standard working solution.[1]

-

Add a protein precipitating agent, such as 300 µL of acetonitrile.[6]

-

Vortex the mixture for 1 minute.

-

Centrifuge at a high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.[2]

-

Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.

The following diagram details the sample preparation protocol.

Method Validation Data

The described method has been validated according to regulatory guidelines. A summary of the validation parameters is provided below.

Linearity

The method demonstrated excellent linearity over the concentration range of 6.062 to 18060.792 ng/mL for valsartan.[1] The correlation coefficient (r²) was consistently greater than 0.99.

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at low, medium, and high quality control (QC) concentrations. The results are summarized in Table 3.

| Quality Control Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |

| Low | 2.5 - 9.2 | 2.9 - 8.0 | 95.5 - 103.1 | 94.6 - 103.4 |

| Medium | 2.5 - 9.2 | 2.9 - 8.0 | 95.5 - 103.1 | 94.6 - 103.4 |

| High | 2.5 - 9.2 | 2.9 - 8.0 | 95.5 - 103.1 | 94.6 - 103.4 |

Data synthesized from a representative study.[1]

Recovery

The extraction recovery of valsartan and the internal standard was consistent across the different QC levels.

| Analyte | Mean Extraction Recovery (%) |

| Valsartan | 82.6 |

| This compound | 92.4 |

Data from a representative study.[1]

Conclusion

This application note provides a detailed and robust LC-MS/MS method for the quantification of valsartan in human plasma using this compound as the internal standard. The method is sensitive, specific, and accurate, making it suitable for a wide range of clinical and research applications. The simple protein precipitation sample preparation protocol allows for high-throughput analysis.

References

- 1. Development and Validation of a LC-MS/MS Method for the Simultaneous Estimation of Amlodipine and Valsartan in Human Plasma: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. shimadzu.com [shimadzu.com]

- 3. Simultaneous Determination of Valsartan and Chlorthalidone in Human Plasma by Using Liquid Chromatography-Tandem Mass Spectrometry [scirp.org]

- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 5. jocpr.com [jocpr.com]

- 6. scielo.br [scielo.br]

Application Notes and Protocols for (Rac)-Valsartan-d9 in Pharmacokinetic Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Valsartan-d9 is the deuterium-labeled form of Valsartan, a potent and specific angiotensin II receptor antagonist used in the management of hypertension and heart failure.[1][2] Deuterated analogs of therapeutic agents are critical tools in pharmacokinetic (PK) research.[1] Due to the mass difference from the unlabeled drug, this compound is an ideal internal standard for bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensuring accurate and precise quantification of valsartan in biological matrices.[2][3] These application notes provide a detailed protocol for conducting a pharmacokinetic study of valsartan using this compound as an internal standard, covering bioanalytical method validation and a typical in-vivo study design.

Bioanalytical Method Validation

A robust and validated bioanalytical method is fundamental for reliable pharmacokinetic data. The following tables summarize key validation parameters for the quantification of valsartan in plasma using LC-MS/MS with this compound as an internal standard. The data is compiled from various published studies.[4][5][6][7][8]

Table 1: LC-MS/MS Method Parameters for Valsartan Quantification

| Parameter | Recommended Conditions |

| Internal Standard | This compound |

| Biological Matrix | Human or Rat Plasma (K3EDTA or Lithium Heparin) |

| Sample Preparation | Protein Precipitation, Solid-Phase Extraction, or Liquid-Liquid Extraction |

| Chromatographic Column | C18 reverse-phase column (e.g., Thermo Hypurity C18, Luna C18)[4][5] |

| Mobile Phase | Acetonitrile and an aqueous buffer (e.g., 5 mM ammonium formate or 0.1% formic acid) in an isocratic or gradient elution[5][9] |

| Ionization Mode | Electrospray Ionization (ESI), typically in positive or negative mode[4][10] |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions (m/z) | Valsartan: 436.2 → 235.2; Valsartan-d9: 445.2 → 235.2[8] |

Table 2: Bioanalytical Method Validation Summary

| Validation Parameter | Typical Acceptance Criteria | Example Data |

| Linearity (r²) | ≥ 0.99 | > 0.9997[9] |

| Linear Range | Dependent on expected concentrations | 0.50 – 20000.00 ng/mL[4][6] |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 5 | 7.00 ng/mL[8] |

| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 1.3 to 8.33%[4][7] |

| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 2.1 to 7.05%[4][7] |

| Intra-day Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | 93.53 to 107.13%[7] |

| Inter-day Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | 95.26 to 104.0%[7] |

| Recovery (%) | Consistent, precise, and reproducible | Valsartan: 81.4 - 87.22%; Valsartan-d9: 86.7%[4][11] |

| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% | Ion suppression/enhancement within acceptable range[6] |

| Stability (Freeze-Thaw, Short-Term, Long-Term) | % Nominal concentration within ±15% | Stable under various conditions[7] |

Experimental Protocols

Protocol 1: Bioanalytical Sample Analysis

This protocol outlines the steps for quantifying valsartan in plasma samples.

1. Preparation of Stock and Working Solutions:

-

Prepare primary stock solutions of valsartan and this compound in a suitable solvent like methanol or a methanol/water mixture (e.g., 1000 µg/mL).

-

Prepare separate working standard solutions for calibration curve standards and quality control (QC) samples by diluting the stock solutions.

2. Sample Preparation (Protein Precipitation Method):

-

To 100 µL of plasma sample, add 10 µL of the this compound internal standard working solution (e.g., 20 µg/mL).[8]

-

Vortex mix briefly.

-

Add 200 µL of acetonitrile to precipitate plasma proteins.[8]

-

Vortex mix for approximately 10 seconds.[8]

-

Centrifuge the samples (e.g., at 14000 rpm for 3 minutes) to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

-

Set up the LC-MS/MS system with the parameters outlined in Table 1.

-

Inject an appropriate volume of the prepared sample supernatant (e.g., 20 µL) onto the analytical column.

-

Acquire data in MRM mode for both valsartan and this compound.

4. Data Processing:

-

Integrate the peak areas for both the analyte (valsartan) and the internal standard (this compound).

-

Calculate the peak area ratio of valsartan to this compound.

-

Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression.

-

Determine the concentration of valsartan in the unknown samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: In-Vivo Pharmacokinetic Study (Rat Model)

This protocol provides a general workflow for a single-dose oral pharmacokinetic study in rats.

1. Animal Handling and Acclimatization:

-

Use an appropriate strain of rats (e.g., Sprague-Dawley).

-

Acclimatize the animals for at least one week before the study, with free access to standard chow and water.

-

Fast the animals overnight before dosing.

2. Dosing:

-

Prepare a formulation of valsartan suitable for oral administration (e.g., suspension in 0.5% carboxymethyl cellulose).

-

Administer a single oral dose of valsartan to each rat (e.g., via oral gavage).

3. Blood Sampling:

-

Collect blood samples (approximately 0.2-0.3 mL) from a suitable site (e.g., tail vein or retro-orbital sinus) into tubes containing an anticoagulant (e.g., K2-EDTA).

-

A typical blood sampling schedule would be: pre-dose (0 h), and at 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose.[8]

4. Plasma Preparation:

-

Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.

-

Transfer the plasma into labeled cryovials and store at -80°C until bioanalysis.

5. Bioanalysis and Pharmacokinetic Analysis:

-

Analyze the plasma samples for valsartan concentration using the validated LC-MS/MS method described in Protocol 1.

-

Use pharmacokinetic software (e.g., WinNonlin) to calculate key PK parameters from the plasma concentration-time data. These parameters typically include:

-

Cmax (Maximum plasma concentration)

-

Tmax (Time to reach Cmax)

-

AUC0-t (Area under the plasma concentration-time curve from time 0 to the last measurable concentration)

-

AUC0-inf (Area under the plasma concentration-time curve from time 0 to infinity)

-

t1/2 (Elimination half-life)

-

Visualizations

Caption: Workflow for a pharmacokinetic study of valsartan.

Caption: Bioanalytical sample preparation and analysis workflow.

Valsartan Metabolism

Valsartan is primarily excreted as an unchanged compound.[12] However, a minor metabolite, 4-hydroxyvaleryl valsartan (4-OH valsartan), is formed.[12] In vitro studies have demonstrated that Cytochrome P450 2C9 (CYP2C9) is the sole enzyme responsible for this hydroxylation in human liver microsomes.[12] Despite this metabolic pathway, the potential for CYP-mediated drug-drug interactions with valsartan is considered negligible.[12]

Caption: Metabolic pathway of valsartan.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Valsartan D9 | 1089736-73-1 | Benchchem [benchchem.com]

- 3. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. jocpr.com [jocpr.com]

- 7. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]

- 8. Pharmacokinetics and Bioequivalence of Two Formulations of Valsartan 80 mg Capsules: A Randomized, Single Dose, 4-Period Crossover Study in Healthy Chinese Volunteers Under Fasting and Fed Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development and validation of a reliable and rapid LC-MS/MS method for simultaneous quantification of sacubitril and valsartan in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Simultaneous Determination of Valsartan and Chlorthalidone in Human Plasma by Using Liquid Chromatography-Tandem Mass Spectrometry [scirp.org]

- 11. tandfonline.com [tandfonline.com]

- 12. Identification of cytochrome P450 forms involved in the 4-hydroxylation of valsartan, a potent and specific angiotensin II receptor antagonist, in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Throughput Bioanalytical Method for Valsartan in Human Plasma using LC-MS/MS with a Deuterated Internal Standard

Introduction

Valsartan is a potent, orally active, and specific angiotensin II receptor blocker (ARB) that acts on the AT1 receptor subtype. It is widely prescribed for the treatment of hypertension, heart failure, and to reduce cardiovascular risk following a myocardial infarction. Accurate and reliable quantification of valsartan in biological matrices is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. The absolute bioavailability of valsartan is approximately 23%.[1] Of the drug that is absorbed, 94–97% is bound to plasma proteins.[1]

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of valsartan in human plasma. The use of a stable isotope-labeled internal standard, valsartan-d9, ensures high accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis.[1][2] The method is validated according to the US Food and Drug Administration (USFDA) and European Medicines Agency (EMA) guidelines.[1][3]

Principle

The method employs a simple and rapid protein precipitation technique for sample preparation, followed by chromatographic separation on a C18 reversed-phase column and detection using a triple quadrupole mass spectrometer.[3][4][5] Quantification is achieved by multiple reaction monitoring (MRM) in negative electrospray ionization (ESI) mode, which offers high selectivity and sensitivity.[2][6] The deuterated internal standard, valsartan-d9, co-elutes with valsartan and is used to correct for any analytical variability.

Experimental Protocols

Materials and Reagents

-

Valsartan reference standard (purity ≥99%)

-

Valsartan-d9 (purity ≥99%)[2]

-

HPLC-grade methanol, acetonitrile, and formic acid[2]

-

Ultrapure water

-

Blank human plasma with K3EDTA as an anticoagulant[1]

Equipment

-

LC-MS/MS system (e.g., Waters ACQUITY UPLC with a TQ mass spectrometer)[2]

-

Analytical balance

-

Vortex mixer

-

Refrigerated centrifuge

-

Pipettes

Preparation of Solutions

-

Stock Solutions (1 mg/mL): Separately weigh and dissolve valsartan and valsartan-d9 in methanol to obtain stock solutions of 1 mg/mL.

-

Working Solutions: Prepare working solutions for calibration curve standards and quality control (QC) samples by serially diluting the valsartan stock solution with a 50:50 (v/v) mixture of methanol and water.[1]

-

Internal Standard (IS) Working Solution: Dilute the valsartan-d9 stock solution with a 50:50 (v/v) mixture of methanol and water to achieve a concentration of 1000 ng/mL.[1]

Sample Preparation (Protein Precipitation)

-

Pipette 300 µL of plasma sample (calibration standard, QC, or unknown) into a microcentrifuge tube.

-

Add 50 µL of the valsartan-d9 internal standard working solution (1000 ng/mL) and vortex briefly.[1]

-

Add 600 µL of acetonitrile (as the protein precipitating agent) to the plasma mixture.

-

Vortex the mixture for 1 minute to ensure complete protein precipitation.

-

Centrifuge the samples at 14,000 rpm for 5 minutes at 4°C.

-

Transfer the supernatant to an HPLC vial for analysis.

References

- 1. Development and Validation of a LC-MS/MS Method for the Simultaneous Estimation of Amlodipine and Valsartan in Human Plasma: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Simultaneous Determination of Valsartan and Chlorthalidone in Human Plasma by Using Liquid Chromatography-Tandem Mass Spectrometry [scirp.org]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. scielo.br [scielo.br]

- 6. researchgate.net [researchgate.net]

Application Note: Utilizing (Rac)-Valsartan-d9 in In Vitro Metabolic Stability Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic stability is a critical parameter assessed during early drug discovery and development to predict the in vivo clearance of a new chemical entity.[1][2] In vitro assays using liver microsomes are a standard method to evaluate the susceptibility of a compound to metabolism, primarily by cytochrome P450 (CYP) enzymes.[2][3][4] Accurate quantification of the parent compound over time is essential for these assays, and this is typically achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard (SIL-IS) is crucial for reliable and accurate bioanalytical methods, as it helps to correct for variability during sample preparation and analysis.[5][6]

(Rac)-Valsartan-d9 is the deuterated form of Valsartan, a potent and specific angiotensin II receptor antagonist.[7][8] While deuteration can sometimes be used to alter the metabolic profile of a drug, this compound is most commonly employed as an internal standard for the quantitative analysis of Valsartan in biological matrices due to its similar chemical and physical properties to the unlabeled drug.[9][10][11] This application note provides a detailed protocol for an in vitro metabolic stability assay of Valsartan using human liver microsomes, highlighting the essential role of this compound as an internal standard for robust LC-MS/MS analysis.

Principle of the Assay

The in vitro metabolic stability of Valsartan is determined by incubating the compound with human liver microsomes in the presence of the necessary cofactor, NADPH.[3][12] The reaction is stopped at various time points, and the remaining concentration of Valsartan is measured by LC-MS/MS. This compound is added to the samples during the quenching step to serve as an internal standard. The rate of disappearance of the parent compound is then used to calculate key metabolic parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint).[3][13]

Experimental Protocols

Materials and Reagents

-

Valsartan (Test Compound)

-

This compound (Internal Standard)[10]

-

Pooled Human Liver Microsomes (e.g., from a commercial supplier)[3]

-

NADPH Regenerating System (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[12]

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Water, HPLC grade

-

Formic Acid

-

Control compounds (e.g., Dextromethorphan, a high-clearance compound, and Verapamil, a low-clearance compound)

Equipment

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system[10][14]

-

Incubator (37°C)[12]

-

Centrifuge[15]

-

Vortex mixer

-

Calibrated pipettes

-

96-well plates or microcentrifuge tubes

Detailed Methodology

1. Preparation of Solutions

-

Valsartan Stock Solution (10 mM): Prepare a 10 mM stock solution of Valsartan in DMSO.

-

Working Solution of Valsartan (100 µM): Dilute the stock solution in a suitable solvent (e.g., acetonitrile or methanol).

-

This compound Internal Standard (IS) Working Solution (1 µg/mL): Prepare a working solution of this compound in acetonitrile.

-

Microsomal Suspension: On ice, thaw the pooled human liver microsomes and dilute to a final concentration of 1 mg/mL in cold potassium phosphate buffer (pH 7.4).[3]

-

NADPH Regenerating System: Prepare according to the manufacturer's instructions.

2. Incubation Procedure [15]

-

Pre-warm the NADPH regenerating system and the microsomal suspension at 37°C for 5-10 minutes.

-

In a 96-well plate or microcentrifuge tubes, add the following in order:

-

Potassium Phosphate Buffer (pH 7.4)

-

Valsartan working solution to achieve a final concentration of 1 µM.

-

Human liver microsome suspension to achieve a final protein concentration of 0.5 mg/mL.

-

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

-

Incubate the plate at 37°C with gentle shaking.

-

At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the this compound internal standard.[3][16]

-

Include control incubations:

-

Negative Control (without NADPH): To assess non-enzymatic degradation.

-

Positive Controls: High and low clearance compounds to ensure the validity of the assay.

-

3. Sample Processing

-

Seal the plate and vortex mix for 2 minutes.

-

Centrifuge the plate at 4000 rpm for 10 minutes at 4°C to precipitate the proteins.[15]

-

Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

4. LC-MS/MS Analysis

-

Chromatographic Separation: Use a C18 analytical column for separation.[10] The mobile phase can consist of a gradient of acetonitrile and water, both containing 0.1% formic acid.

-

Mass Spectrometry Detection: Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM).[10]

Table 1: Example LC-MS/MS Parameters for Valsartan and this compound

| Parameter | Valsartan | This compound |

| Precursor Ion (m/z) | 434.2 | 443.2 |

| Product Ion (m/z) | 291.2 | 291.2 |

| Collision Energy (eV) | 15 | 15 |

| Ionization Mode | ESI Negative | ESI Negative |

Note: These parameters are examples and should be optimized for the specific instrument used.

5. Data Analysis

-

Calculate the peak area ratio of Valsartan to this compound for each time point.

-

Plot the natural logarithm (ln) of the percentage of Valsartan remaining versus incubation time.

-

Determine the slope of the linear regression line, which represents the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) using the following equations:

-

t½ (min) = 0.693 / k

-

CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Microsomal Protein Amount)

-

Data Presentation

Table 2: Hypothetical Metabolic Stability Data for Valsartan

| Time (min) | % Valsartan Remaining | ln (% Remaining) |

| 0 | 100 | 4.605 |

| 5 | 85 | 4.443 |

| 15 | 60 | 4.094 |

| 30 | 35 | 3.555 |

| 45 | 20 | 2.996 |

| 60 | 10 | 2.303 |

Table 3: Calculated Metabolic Stability Parameters for Valsartan

| Parameter | Value |

| Elimination Rate Constant (k) | 0.045 min⁻¹ |

| In Vitro Half-life (t½) | 15.4 min |

| Intrinsic Clearance (CLint) | 30.8 µL/min/mg protein |

Visualizations

Caption: Workflow for the in vitro metabolic stability assay.

Caption: Simplified metabolic pathway of Valsartan.

Discussion

This application note outlines a robust and reliable method for assessing the in vitro metabolic stability of Valsartan using human liver microsomes. The central role of this compound as an internal standard is highlighted, which is critical for minimizing analytical variability and ensuring the accuracy of the quantitative data. The primary metabolite of Valsartan is 4-hydroxyvalsartan, and the reaction is predominantly catalyzed by the CYP2C9 isozyme.[7]

While this compound is used here as an internal standard, it is worth noting that deuteration at a site of metabolism can slow down the rate of enzymatic reaction, a phenomenon known as the kinetic isotope effect.[17] Therefore, in other applications, deuterated compounds might be synthesized and tested as new chemical entities to intentionally improve their metabolic stability. However, for the purpose of this protocol, this compound's function is to ensure the fidelity of the analytical measurement of the parent, non-labeled drug.

Conclusion

The protocol described provides a comprehensive framework for conducting in vitro metabolic stability assays of Valsartan. The proper use of this compound as an internal standard is a key component for generating high-quality, reproducible data, which is fundamental for making informed decisions in the drug development process.

References

- 1. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. mercell.com [mercell.com]

- 4. bioivt.com [bioivt.com]

- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 6. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 7. Identification of cytochrome P450 forms involved in the 4-hydroxylation of valsartan, a potent and specific angiotensin II receptor antagonist, in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Development and Validation of a LC-MS/MS Method for the Simultaneous Estimation of Amlodipine and Valsartan in Human Plasma: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Simultaneous Determination of Valsartan and Chlorthalidone in Human Plasma by Using Liquid Chromatography-Tandem Mass Spectrometry [scirp.org]

- 11. juniperpublishers.com [juniperpublishers.com]

- 12. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 13. protocols.io [protocols.io]

- 14. shimadzu.com [shimadzu.com]

- 15. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 16. Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Improving Metabolic Stability with Deuterium: The Discovery of BMT-052, a Pan-genotypic HCV NS5B Polymerase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

Application of (Rac)-Valsartan-d9 in Bioequivalence Studies of Valsartan Formulations

Introduction

(Rac)-Valsartan-d9, a deuterium-labeled analog of Valsartan, serves as a critical internal standard in bioanalytical methods for the accurate quantification of Valsartan in biological matrices. Its use is paramount in bioequivalence (BE) studies, where precise measurement of the active pharmaceutical ingredient's concentration-time profile is essential to compare the bioavailability of a generic drug product to a reference product. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utilization of this compound in such studies.

Valsartan is an angiotensin II receptor blocker (ARB) used to treat high blood pressure and heart failure.[1][2] Its mechanism of action involves the inhibition of the renin-angiotensin-aldosterone system (RAAS), a key regulator of blood pressure.[3][4] Bioequivalence studies for generic valsartan formulations are required to ensure they perform equivalently to the innovator product.

Signaling Pathway: The Renin-Angiotensin-Aldosterone System (RAAS) and the Action of Valsartan

Valsartan exerts its therapeutic effect by selectively blocking the AT1 receptor, preventing angiotensin II from binding and causing vasoconstriction and aldosterone release.[1][2] This intervention in the RAAS pathway leads to vasodilation and a reduction in blood pressure.

Figure 1: Mechanism of action of Valsartan in the Renin-Angiotensin-Aldosterone System.

Experimental Protocols

Bioequivalence Study Protocol: Oral Administration of Valsartan

A typical bioequivalence study for an 80 mg valsartan tablet formulation involves a randomized, single-dose, two-period, crossover design in healthy adult volunteers under fasting and fed conditions.[5][6][7][8]

Study Design:

-

Design: Open-label, randomized, single-dose, two-sequence, four-period, full replicate crossover study.[8]

-

Subjects: A sufficient number of healthy male and/or female volunteers (e.g., 32-48 subjects) are enrolled.[5][8]

-

Washout Period: A washout period of at least 7 days is maintained between each study period.[9]

-

Treatments:

-

Test Product: Generic Valsartan 80 mg tablet.

-

Reference Product: Innovator Valsartan 80 mg tablet.

-

Procedure:

-

Fasting Study: After an overnight fast of at least 10 hours, subjects receive a single oral dose of either the test or reference formulation with 240 mL of water.[5][9]

-

Fed Study: Following an overnight fast, subjects are given a standardized high-fat breakfast, and then receive a single oral dose of either the test or reference formulation.[5]

-

Blood Sampling: Venous blood samples are collected into labeled tubes containing an anticoagulant at predose (0 hour) and at specified time points post-dose (e.g., 0.25, 0.5, 0.75, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 10, 12, 24, and 48 hours).[5][10]

-

Plasma Separation: Plasma is separated by centrifugation and stored frozen at -20°C or lower until analysis.

Bioanalytical Method Protocol: Quantification of Valsartan in Human Plasma using LC-MS/MS

This protocol outlines a validated method for the determination of valsartan in human plasma using this compound as the internal standard (IS).

1. Sample Preparation (Protein Precipitation Method): [11][12]

-

Thaw plasma samples at room temperature.

-

To 0.5 mL of plasma in a centrifuge tube, add a specified amount of this compound working solution.

-

Add 1 mL of methanol to precipitate plasma proteins.

-

Vortex the mixture for 5 minutes.

-

Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.

-

Transfer the supernatant to a clean tube for injection into the LC-MS/MS system.

2. Chromatographic and Mass Spectrometric Conditions:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 analytical column (e.g., Thermo Hypurity C18, 4.6mm x 150 mm, 5.0 µm) is commonly used.[6][11]

-

Mobile Phase: An isocratic mobile phase, for instance, a mixture of an organic solvent like acetonitrile or methanol and an aqueous solution with a modifier like formic acid.[13][14]

-

Flow Rate: A typical flow rate is maintained for optimal separation.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive or negative ionization mode can be used; negative mode has been reported to be effective.[15]

-

Detection: Multiple Reaction Monitoring (MRM) is employed for quantification.

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Valsartan | 434.2 | 179.1 |

| This compound | 443.2 | 179.1 |

Note: The specific m/z values may vary slightly depending on the instrument and ionization conditions.[15]

3. Method Validation:

The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA) for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Experimental Workflow

The following diagram illustrates the overall workflow for a valsartan bioequivalence study, from volunteer recruitment to final data analysis.

Figure 2: Workflow of a typical bioequivalence study for Valsartan.

Data Presentation

The following tables summarize the pharmacokinetic parameters obtained from a representative bioequivalence study of 80 mg valsartan tablets in healthy volunteers.

Table 1: Pharmacokinetic Parameters under Fasting Conditions

| Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) | Geometric Mean Ratio (90% CI) |

| Cmax (ng/mL) | 3067.7 ± 1281.7 | 3304.3 ± 1196.4 | 92.84% (86.84% - 100.87%) |

| AUC0-t (ng·h/mL) | 17834.4 ± 7083.8 | 18319.1 ± 7800.7 | 97.36% (93.43% - 115.54%) |

| AUC0-∞ (ng·h/mL) | 18825.7 ± 7553.2 | 19172.2 ± 8307.2 | 98.19% |

| Tmax (h) | 2.5 ± 0.8 | 2.6 ± 0.9 | - |

Data compiled from a study comparing two 80 mg valsartan tablet formulations.[7]

Table 2: Bioanalytical Method Validation Summary

| Parameter | Acceptance Criteria | Result |

| Linearity Range | Correlation coefficient (r²) ≥ 0.99 | 50.0 – 5000.0 ng/mL (r² > 0.99) |

| Intra-day Precision (%CV) | ≤ 15% | 3.46% to 8.33% |

| Inter-day Precision (%CV) | ≤ 15% | 5.85% to 7.05% |

| Intra-day Accuracy (%) | 85% - 115% | 93.53% to 107.13% |

| Inter-day Accuracy (%) | 85% - 115% | 95.26% to 104.0% |

| Recovery (%) | Consistent and reproducible | Valsartan: 81.4%, Benazepril (IS): 113.7% |

| Stability (Freeze/Thaw) | % Change within ±15% | 99.75% to 99.95% |

| Stability (Short-term) | % Change within ±15% | 99.24% to 102.32% |

| Stability (Long-term) | % Change within ±15% | 98.24% to 103.03% |

Validation data for a bioanalytical method for valsartan in human plasma.[13][16]

The use of this compound as an internal standard is indispensable for the development and validation of robust and reliable bioanalytical methods for the quantification of valsartan in human plasma. These methods are fundamental to conducting successful bioequivalence studies, which are a critical step in the regulatory approval of generic drug products. The detailed protocols and data presented herein provide a comprehensive guide for professionals in the field of drug development and bioanalysis.

References

- 1. What is the mechanism of Valsartan? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Renin–angiotensin system - Wikipedia [en.wikipedia.org]

- 4. CV Physiology | Renin-Angiotensin-Aldosterone System [cvphysiology.com]

- 5. annexpublishers.com [annexpublishers.com]

- 6. scienceopen.com [scienceopen.com]

- 7. Pharmacokinetic and bioequivalence study of two brands of valsartan tablets in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. dovepress.com [dovepress.com]

- 9. staff-old.najah.edu [staff-old.najah.edu]

- 10. Formulation and Bioequivalence of Two Valsartan Tablets After a Single Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. shimadzu.com [shimadzu.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Simultaneous Determination of Valsartan and Chlorthalidone in Human Plasma by Using Liquid Chromatography-Tandem Mass Spectrometry [scirp.org]

- 16. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]

Mass spectrometry settings for (Rac)-Valsartan-d9 detection

An Application Note for the Quantitative Analysis of (Rac)-Valsartan-d9 via LC-MS/MS

Introduction

Valsartan is an orally active, potent, and specific angiotensin II receptor blocker (ARB) that is widely prescribed for the treatment of hypertension and heart failure.[1][2] Accurate and reliable quantification of Valsartan in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Valsartan in human plasma, utilizing this compound as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision.[3][4][5][6]

The methodology presented herein provides a comprehensive protocol covering sample preparation, chromatographic separation, and mass spectrometric detection. The use of Multiple Reaction Monitoring (MRM) ensures high selectivity and sensitivity for the analysis.

Experimental Protocols

Sample Preparation (Solid-Phase Extraction - SPE)

Solid-phase extraction is a reliable method for extracting Valsartan from complex biological matrices like plasma, minimizing matrix effects.[4][7]

Materials:

-

Human plasma (K3EDTA)

-

Valsartan and this compound analytical standards

-

Methanol (HPLC grade)

-

Milli-Q or HPLC grade water

-

SPE cartridges (e.g., HLB 30 mg/1 cc)

-

Internal Standard (IS) working solution: this compound in methanol.

-

50 µL of IS working solution is added to each plasma sample.

Protocol:

-

Sample Pre-treatment: Thaw plasma samples at room temperature. In a polypropylene tube, pipette 500 µL of the plasma sample. Add 50 µL of the this compound internal standard working solution and vortex for 30 seconds.[7]

-

Cartridge Conditioning: Condition the SPE cartridge by passing 1.0 mL of methanol, followed by 1.0 mL of Milli-Q water.[7]

-

Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1.0 mL of Milli-Q water to remove interfering substances.[7]

-

Elution: Elute the analyte and internal standard from the cartridge using 1.0 mL of methanol into a clean collection tube.[7]

-

Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the dried residue in 100-200 µL of the mobile phase (e.g., 80:20 v/v Acetonitrile: 5 mM Ammonium Formate) and transfer to an autosampler vial for LC-MS/MS analysis.[8]

Liquid Chromatography (LC) Conditions

Chromatographic separation is typically achieved on a reversed-phase C18 column.[3][5]

| Parameter | Recommended Condition |

| LC System | UPLC/UHPLC System (e.g., Shimadzu NEXERA, Waters ACQUITY)[1][9] |

| Column | Reversed-Phase C18, e.g., Luna C18 (150 x 4.6 mm, 5 µm) or equivalent[4] |

| Mobile Phase A | 5 mM Ammonium Formate in Water[4] |

| Mobile Phase B | Acetonitrile[4] |

| Flow Rate | 0.8 mL/min[4] |

| Elution Mode | Isocratic[4] |

| Mobile Phase Composition | 80% Mobile Phase B : 20% Mobile Phase A[4] |

| Column Temperature | 35 °C[7] |

| Autosampler Temperature | 10 °C[3] |

| Injection Volume | 3-10 µL[1] |

| Run Time | Approximately 3.0 - 3.5 minutes[3][5][7] |

Mass Spectrometry (MS) Settings

Detection is performed using a triple quadrupole mass spectrometer operating in either positive or negative electrospray ionization (ESI) mode. Both modes have been shown to be effective, with specific parameters optimized for each.[3][4]

Data synthesized from multiple sources for optimal performance.[4]

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) | Entrance Potential (EP) | Collision Energy (CE) | Collision Cell Exit Potential (CXP) |

| Valsartan | 436.2 | 291.2 | 40 V | 10 V | 16 V | 7 V |

| This compound | 445.2 | 291.2 | 40 V | 10 V | 16 V | 7 V |

This mode is also highly effective and commonly used.[3][7][10]

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage |

| Valsartan | 434.2 | 179.1 | 40 V |

| This compound | 443.2 | 179.1 | 40 V |

These are typical starting conditions and may require optimization based on the specific instrument.[4]

| Parameter | Recommended Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |

| Ion Spray Voltage | 5500 V (Positive Mode)[4] |

| Temperature | 550 °C[4] |

| Curtain Gas (CUR) | 25 psi[4] |

| Collision Gas (CAD) | 5 psi[4] |

| Ion Source Gas 1 (GS1) | 40 psi[4] |

| Ion Source Gas 2 (GS2) | 60 psi [see: 9] |

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the complete workflow from sample receipt to final data analysis.

Caption: Workflow for Valsartan quantification in plasma.

MRM Detection Principle

This diagram explains the principle of Multiple Reaction Monitoring (MRM) for the selective detection of Valsartan.

Caption: Principle of MRM for selective analyte detection.

References

- 1. Determination of candesartan or olmesartan in hypertensive patient plasma using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Simultaneous Determination of Valsartan and Chlorthalidone in Human Plasma by Using Liquid Chromatography-Tandem Mass Spectrometry [scirp.org]

- 4. Development and Validation of a LC-MS/MS Method for the Simultaneous Estimation of Amlodipine and Valsartan in Human Plasma: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jocpr.com [jocpr.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Development of UPLC-MS/MS method and its pharmacokinetic application for estimation of sertraline in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Prediction of the Fragmentation Pathway of Valsartan Protonated Ion [scirp.org]

- 10. researchgate.net [researchgate.net]

Chromatographic separation of valsartan and (Rac)-Valsartan-d9

An Application Note for the Chromatographic Separation and Quantification of Valsartan and (Rac)-Valsartan-d9

Introduction

Valsartan is an orally active angiotensin II receptor blocker widely used for the treatment of hypertension and heart failure.[1] Accurate quantification of valsartan in biological matrices is crucial for pharmacokinetic, bioequivalence, and clinical studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The deuterated internal standard co-elutes with the analyte and compensates for variations in sample preparation, chromatography, and ionization, thereby ensuring high accuracy and precision.[2][3]

This application note details a robust LC-MS/MS method for the separation and quantification of valsartan in plasma, utilizing this compound as the internal standard. The protocol covers sample preparation, detailed chromatographic and mass spectrometric conditions, and key validation parameters.

Principle of the Method

The method employs High-Performance Liquid Chromatography (HPLC) for the separation of valsartan from endogenous plasma components. Following chromatographic separation, detection and quantification are achieved using a tandem mass spectrometer (MS/MS). The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both valsartan and its deuterated internal standard, Valsartan-d9. While both compounds exhibit nearly identical chromatographic behavior, the mass spectrometer differentiates them based on their distinct mass-to-charge ratios.[1][3]

Experimental Protocols

Sample Preparation (Protein Precipitation Method)

This protocol is adapted from established bioanalytical methods for valsartan in plasma.[2][3]

-

Pipette 100 µL of plasma sample into a clean microcentrifuge tube.

-

Add the internal standard solution (Valsartan-d9) and briefly vortex.

-

Add a protein precipitation agent (e.g., acetonitrile or methanol) to the plasma sample. A common ratio is 3:1 (v/v) of precipitation agent to plasma.

-

Vortex the mixture vigorously for approximately 3 minutes to ensure complete protein precipitation.

-

Centrifuge the samples at high speed (e.g., 14,000 rpm) for 3 minutes at ambient temperature to pellet the precipitated proteins.

-

Carefully transfer the clear supernatant into autosampler vials for injection into the LC-MS/MS system.

Liquid Chromatography Protocol

The following conditions are based on validated methods for the analysis of valsartan.[2][3]

-

Instrument: HPLC or UPLC system.

-

Column: Thermo Hypurity C18 (150 mm x 4.6 mm, 5.0 µm) or equivalent.[2]

-

Mobile Phase: An isocratic mobile phase is often suitable. A common composition is a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution containing a modifier (e.g., 0.1% formic acid). For example, 0.1% formic acid in water and acetonitrile/methanol.[3]

-

Flow Rate: 0.6 mL/min.[3]

-

Injection Volume: 20 µL.[2]

-

Column Temperature: 30°C.[2]

Mass Spectrometry Protocol

-

Instrument: Triple quadrupole tandem mass spectrometer.

-

Ion Source: Electrospray Ionization (ESI).

-

Ionization Mode: Positive or Negative ion mode. Negative mode is often used for valsartan.[1][4]

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Gas Settings: Optimize nebulizer, heater, and curtain gas flows as per instrument recommendations.

-

Ion Transitions: Specific precursor → product ion transitions must be determined. For example, in negative mode, the transition for valsartan is m/z 434.2 → 179.1.[1] The transition for Valsartan-d9 would be approximately m/z 443.2 → product ion, reflecting the mass increase from the nine deuterium atoms.

Data Presentation

The performance of the method is summarized in the following tables. Data is compiled from published validation studies.[1][2][3]

Table 1: Chromatographic Conditions

| Parameter | Value |

| HPLC Column | Thermo Hypurity C18 (150 x 4.6 mm, 5 µm)[2] |

| Mobile Phase | Isocratic mixture of organic and aqueous phases |

| Flow Rate | 0.6 - 1.0 mL/min[3][5] |

| Injection Volume | 20 µL[2] |

| Column Temperature | 30°C[2] |

| Run Time | ~3.0 min[2][3] |

Table 2: Mass Spectrometric Parameters (Example)

| Parameter | Analyte (Valsartan) | Internal Standard (Valsartan-d9) |

| Ionization Mode | ESI Negative[1] | ESI Negative[1] |

| Precursor Ion (m/z) | 434.2[1] | ~443.2 |

| Product Ion (m/z) | 179.1[1] | To be determined via infusion |

| Dwell Time | 200 ms | 200 ms |

Table 3: Method Validation Summary

| Parameter | Result | Reference |

| Linearity Range | 0.50 – 20,000 ng/mL | [2] |

| Intra-run Precision (%CV) | 1.3 to 2.5% | [2] |

| Inter-run Precision (%CV) | 2.1 to 3.2% | [2] |

| Overall Recovery (Valsartan) | 86.9% | [2] |

| Overall Recovery (Valsartan-d9) | 86.7% | [2] |

Visualizations

The diagrams below illustrate the experimental workflow and the logical relationship of the analytical components.

Caption: Experimental workflow for the analysis of valsartan in plasma.

Caption: Logical relationship of components in the LC-MS/MS system.

References

Troubleshooting & Optimization

Technical Support Center: (Rac)-Valsartan-d9 HPLC Analysis

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the high-performance liquid chromatography (HPLC) analysis of (Rac)-Valsartan-d9.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound, focusing on improving peak shape and resolution.

Problem: Poor Peak Shape (Tailing or Fronting)

Q1: My this compound peak is exhibiting significant tailing. What are the potential causes and how can I fix it?

A1: Peak tailing for acidic compounds like Valsartan is a common issue in reversed-phase HPLC. Here are the primary causes and solutions:

-

Secondary Interactions with Residual Silanols: Free silanol groups on the silica-based stationary phase can interact with the acidic analyte, causing peak tailing.[1][2]

-

Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase to 2-3 units below the pKa of Valsartan (approximately 4.7) will suppress the ionization of both the analyte and the silanol groups, minimizing secondary interactions.[2][3] A mobile phase consisting of a buffer like 0.02 mM sodium dihydrogen orthophosphate adjusted to pH 2.5 with orthophosphoric acid and acetonitrile has been shown to produce well-defined peaks free from tailing.[4]

-

Solution 2: Use a Competing Acid: Adding a small amount of a competing acid, like trifluoroacetic acid (TFA) or formic acid (0.1%), to the mobile phase can help to mask the active silanol sites.[3][5]

-